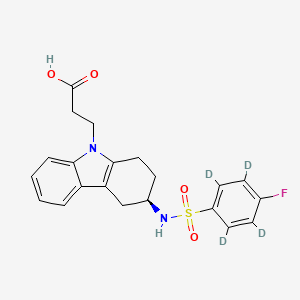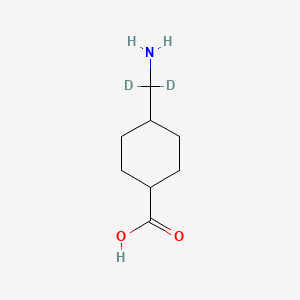
D-Allose-18O6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allose-18O6 is a rare monosaccharide, specifically an aldohexose, which is a C-3 epimer of D-glucose. It is structurally similar to D-allose but contains six oxygen-18 isotopes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Allose-18O6 can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared by cyanohydrins and reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-allose can be produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods
Industrial production of this compound involves the use of commercial immobilized glucose isomerase in a packed bed reactor. The optimal conditions for D-allose production are pH 8.0 and 60°C, with 500 g/L D-allulose as a substrate at a dilution rate of 0.24/h. This method allows for continuous production of D-allose with a conversion yield of 30% .
Análisis De Reacciones Químicas
Types of Reactions
D-Allose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted into different derivatives through these reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the reactions of this compound include D-allose-6-phosphate, D-allulose-6-phosphate, and D-fructose-6-phosphate. These products are formed through sequential enzyme reactions involving D-allose kinase, D-allose-6-phosphate isomerase, and D-allulose-6-phosphate 3-epimerase .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
D-Allose-18O6 exerts its effects through various molecular targets and pathways. It inhibits carcinogenesis under oxidative stress conditions and suppresses the proliferation of cancer cells by interfering with their metabolic pathways. The compound also exhibits anti-inflammatory and immunosuppressant activities by modulating the immune response and reducing tissue injury .
Comparación Con Compuestos Similares
D-Allose-18O6 is unique compared to other similar compounds due to its specific isotopic composition and distinct physiological functions. Similar compounds include:
D-Allose: A C-3 epimer of D-glucose, known for its anticancer and anti-inflammatory properties.
D-Allulose: An aldose-ketose isomer of D-allose, used as a low-calorie sweetener.
D-Glucose: A common monosaccharide, widely used as an energy source in biological systems.
This compound stands out due to its enhanced stability and unique isotopic labeling, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
Clave InChI |
GZCGUPFRVQAUEE-IHZXLFEVSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


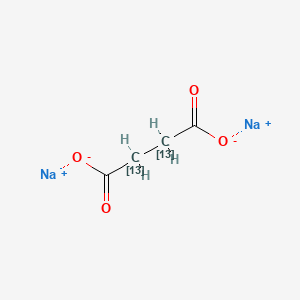

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)

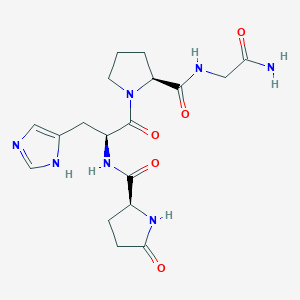
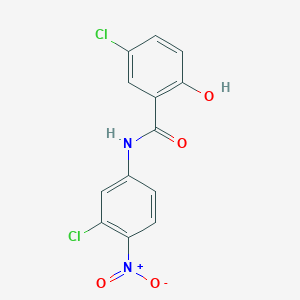
![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)

